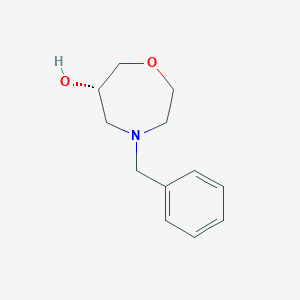

(S)-4-Benzyl-1,4-oxazepan-6-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Benzyl-1,4-oxazepan-6-OL is a chiral compound belonging to the oxazepane family. This compound features a seven-membered ring containing both oxygen and nitrogen atoms, with a benzyl group attached to the fourth carbon and a hydroxyl group on the sixth carbon. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-1,4-oxazepan-6-OL typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an epoxide, followed by ring closure to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as crystallization or chromatography are crucial for achieving the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Benzyl-1,4-oxazepan-6-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl ketone derivatives, while reduction can produce various alcohols or amines.

Applications De Recherche Scientifique

The applications of (S)-4-Benzyl-1,4-oxazepan-6-ol are primarily in scientific research, with the compound being specifically intended for research purposes only and not for human use .

Chemical Properties

this compound has the following chemical properties :

Handling and Storage

- Solubility: The product's solubility in different solvents should be considered when preparing a stock solution .

- Storage: Stock solutions should be stored in separate packages to prevent product degradation from repeated freezing and thawing . For storage at -80°C, use within 6 months; for storage at -20°C, use within 1 month . To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .

Available Calculators

GlpBio provides online calculators to assist with various aspects of handling this compound :

Monoamine Reuptake Inhibition

1,4-oxazepane derivatives, including compounds similar to this compound, have demonstrated monoamine reuptake inhibitory activity .

Hydrogels

Hydrogels have relevance to the broader field of therapeutic applications . They can be engineered to respond to reactive oxygen species (ROS), making them useful in environments with elevated ROS levels, such as in cases of inflammation, tumor microenvironments, and neurodegenerative diseases . Hydrogels also have uses in drug delivery and physical intervention therapies .

Mécanisme D'action

The mechanism of action of (S)-4-Benzyl-1,4-oxazepan-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Benzyl-1,4-oxazepan-6-OL (racemic mixture): Contains both (S) and ® enantiomers, which may exhibit different biological activities.

4-Benzyl-1,4-oxazepane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.

4-Phenyl-1,4-oxazepan-6-OL: Substitutes the benzyl group with a phenyl group, altering its interaction with molecular targets.

Uniqueness: (S)-4-Benzyl-1,4-oxazepan-6-OL’s uniqueness lies in its specific (S) configuration, which can lead to distinct biological activities compared to its racemic or other substituted counterparts. This chiral specificity is crucial for applications in asymmetric synthesis and pharmacology, where the (S) enantiomer may exhibit superior efficacy or reduced side effects.

Activité Biologique

(S)-4-Benzyl-1,4-oxazepan-6-OL is a chiral compound belonging to the oxazepane class, notable for its unique structural features and promising biological activities. This article delves into the compound's biological activities, particularly its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- IUPAC Name : 4-benzyl-1,4-oxazepan-6-ol

The compound features a seven-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group at the sixth position and a benzyl group at the fourth position. These structural elements contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily as a monoamine reuptake inhibitor . This suggests potential applications in treating mood disorders and other neurological conditions by modulating neurotransmitter levels, particularly serotonin and norepinephrine.

The compound's mechanism of action involves interaction with various neurotransmitter systems:

- Monoamine Transporters : It is believed to inhibit the reuptake of serotonin and norepinephrine, thus increasing their availability in the synaptic cleft.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of CYP3A4, an important enzyme in drug metabolism. This could influence how other medications are processed in the body.

Monoamine Reuptake Inhibition

In vitro studies have demonstrated that this compound effectively inhibits serotonin and norepinephrine transporters. This activity is crucial for its potential use in treating depression and anxiety disorders.

Antimicrobial and Anticancer Properties

Additionally, this compound has shown promising results in preliminary studies regarding its antimicrobial and anticancer activities:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various microbial strains |

| Anticancer | Preliminary studies indicate potential growth inhibition in cancer cell lines |

These findings highlight the compound's versatility in addressing different health concerns beyond neuropharmacology.

Case Studies

Several case studies have explored the biological activity of this compound:

- Neuropharmacological Effects : A study evaluated its effects on mood regulation in animal models, demonstrating significant improvements in depressive-like behaviors when administered at specific dosages.

- Cancer Cell Line Studies : Research involving human cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation, particularly in breast and lung cancer cells.

Propriétés

IUPAC Name |

(6S)-4-benzyl-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZLCDHCXXQFNQ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.